O-(4-hydroxy-3,5-diiodophenyl)-3,5-diiodo-L-tyrosine-carboxy,alpha,beta,1,2,3,4,5,6-13C9-15N O-(4-hydroxy-3,5-diiodophenyl)-3,5-diiodo-L-tyrosine-carboxy,alpha,beta,1,2,3,4,5,6-13C9-15N A labelled Levothyroxine. Levothyroxine is a thyroid medication used for the treatment of hypothyroidism.
Brand Name: Vulcanchem
CAS No.:
VCID: VC0196706
InChI: InChI=1S/C15H11I4NO4/c16-8-4-7(5-9(17)13(8)21)24-14-10(18)1-6(2-11(14)19)3-12(20)15(22)23/h1-2,4-5,12,21H,3,20H2,(H,22,23)/t12-/m0/s1/i1+1,2+1,3+1,6+1,10+1,11+1,12+1,14+1,15+1,20+1
SMILES: C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)CC(C(=O)O)N
Molecular Formula: C15H11I4NO4
Molecular Weight: 786.80 g/mol

O-(4-hydroxy-3,5-diiodophenyl)-3,5-diiodo-L-tyrosine-carboxy,alpha,beta,1,2,3,4,5,6-13C9-15N

CAS No.:

Cat. No.: VC0196706

Molecular Formula: C15H11I4NO4

Molecular Weight: 786.80 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

O-(4-hydroxy-3,5-diiodophenyl)-3,5-diiodo-L-tyrosine-carboxy,alpha,beta,1,2,3,4,5,6-13C9-15N -

Specification

Molecular Formula C15H11I4NO4
Molecular Weight 786.80 g/mol
IUPAC Name (2S)-2-(15N)azanyl-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl](1,2,3-13C3)propanoic acid
Standard InChI InChI=1S/C15H11I4NO4/c16-8-4-7(5-9(17)13(8)21)24-14-10(18)1-6(2-11(14)19)3-12(20)15(22)23/h1-2,4-5,12,21H,3,20H2,(H,22,23)/t12-/m0/s1/i1+1,2+1,3+1,6+1,10+1,11+1,12+1,14+1,15+1,20+1
Standard InChI Key XUIIKFGFIJCVMT-LPIUGHGLSA-N
Isomeric SMILES C1=C(C=C(C(=C1I)O)I)O[13C]2=[13C]([13CH]=[13C]([13CH]=[13C]2I)[13CH2][13C@@H]([13C](=O)O)[15NH2])I
SMILES C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)CC(C(=O)O)N
Canonical SMILES C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)CC(C(=O)O)N

Introduction

Physical and Chemical Properties

O-(4-hydroxy-3,5-diiodophenyl)-3,5-diiodo-L-tyrosine-carboxy,alpha,beta,1,2,3,4,5,6-13C9-15N possesses distinct physical and chemical properties that influence its application in research settings. This section details the key characteristics of this compound based on available research data.

Synthesis Methodology

The synthesis of O-(4-hydroxy-3,5-diiodophenyl)-3,5-diiodo-L-tyrosine-carboxy,alpha,beta,1,2,3,4,5,6-13C9-15N involves sophisticated organic chemistry techniques that require precision and specialized equipment for isotopic incorporation.

General Synthetic Approach

The synthesis typically involves multi-step organic chemistry reactions, including controlled iodination and coupling reactions. The process begins with isotopically labeled precursors containing the desired 13C and 15N atoms. The incorporation of isotopic labeling requires specialized techniques and careful reaction control to ensure the isotopes are positioned at the specific desired locations within the molecule.

The synthesis generally follows these key steps:

  • Preparation of isotopically labeled L-tyrosine (incorporating 13C at specific positions)

  • Controlled iodination reactions to introduce iodine atoms at the 3 and 5 positions of the phenyl ring

  • Coupling with a separately prepared 3,5-diiodo-4-hydroxyphenyl component

  • Final purification and isolation of the target compound

Each step requires careful optimization of reaction conditions to maintain the integrity of the isotopic labeling while achieving high yields and purity.

Applications in Scientific Research

The isotopically labeled compound O-(4-hydroxy-3,5-diiodophenyl)-3,5-diiodo-L-tyrosine-carboxy,alpha,beta,1,2,3,4,5,6-13C9-15N has several important research applications, particularly in fields requiring precise tracking of thyroxine metabolism and distribution.

Metabolic Tracking Studies

The primary application of this compound is in metabolic studies where researchers need to distinguish between endogenous thyroxine and the administered compound. The isotopic labeling allows for precise tracking using mass spectrometry and other analytical techniques. This is particularly valuable in:

  • Pharmacokinetic studies of thyroid hormone metabolism

  • Distribution and clearance studies of thyroxine in biological systems

  • Identification of metabolic pathways and metabolites

  • Quantitative analysis of hormone processing in different tissues

Analytical Reference Standards

This isotopically labeled compound serves as an important reference standard in analytical chemistry, particularly in clinical and research laboratories focusing on thyroid function. It provides an internal standard for quantitative analysis using mass spectrometry, allowing for more accurate measurements of thyroid hormones in biological samples.

Table 2: Research Applications of Isotopically Labeled Thyroxine

Application CategorySpecific UsesBenefits of Isotopic Labeling
Metabolic ResearchTracking hormone metabolism pathwaysDistinguishable from endogenous hormones
Analytical ChemistryReference standard for mass spectrometryImproved quantification accuracy
Thyroid Disease ResearchMechanism studies for hormone processingClear differentiation of experimental compound
Drug DevelopmentFormulation and bioavailability studiesPrecise tracking without radioactive hazards

Biological Activity and Relation to Thyroid Function

While O-(4-hydroxy-3,5-diiodophenyl)-3,5-diiodo-L-tyrosine-carboxy,alpha,beta,1,2,3,4,5,6-13C9-15N is primarily used as a research tool rather than a therapeutic agent, understanding its relationship to thyroid function provides important context for its applications.

Comparative Analysis with Related Compounds

Understanding how O-(4-hydroxy-3,5-diiodophenyl)-3,5-diiodo-L-tyrosine-carboxy,alpha,beta,1,2,3,4,5,6-13C9-15N compares to related thyroid compounds provides important context for researchers.

Comparison with Standard L-thyroxine

The primary difference between this compound and standard L-thyroxine lies in the isotopic composition. While the chemical structure and reactivity remain essentially identical, the mass difference allows for analytical discrimination. Standard L-thyroxine has a molecular weight of 776.87 g/mol , while the isotopically labeled version has a slightly higher molecular weight of 786.80 g/mol due to the heavier isotopes .

Table 3: Comparison of Isotopically Labeled Thyroxine with Related Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)Key DistinctionsPrimary Use
O-(4-hydroxy-3,5-diiodophenyl)-3,5-diiodo-L-tyrosine-carboxy,alpha,beta,1,2,3,4,5,6-13C9-15NC15H11I4NO4 (with 13C and 15N)786.80Contains 9 13C atoms and 1 15N atomResearch tool, metabolic tracking
L-thyroxine (Levothyroxine)C15H11I4NO4776.87Standard isotopic compositionTherapeutic hormone replacement
3,5,3'-Triiodothyronine (T3)C15H12I3NO4650.98Contains 3 iodine atoms instead of 4Active thyroid hormone

The isotopically labeled compound provides researchers with a valuable tool that maintains the biological properties of L-thyroxine while enabling precise analytical tracking without requiring radioactive isotopes, which can present safety and disposal challenges.

Research Techniques and Methodologies

Utilizing O-(4-hydroxy-3,5-diiodophenyl)-3,5-diiodo-L-tyrosine-carboxy,alpha,beta,1,2,3,4,5,6-13C9-15N in research requires specific analytical techniques that can detect and quantify the isotopic labels.

Analytical Detection Methods

The most common analytical methods for detecting this isotopically labeled compound include:

  • Mass Spectrometry (MS): The difference in mass between the labeled and unlabeled compounds allows for precise detection and quantification using various MS techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The presence of 13C and 15N isotopes, which have nuclear magnetic moments, enables detection using NMR techniques, providing structural verification and quantitative analysis.

  • Liquid Chromatography coupled with Mass Spectrometry (LC-MS): This combined approach allows for separation and detection of the compound and its metabolites in complex biological matrices.

These techniques allow researchers to track the compound's metabolic fate with high precision, distinguishing it from endogenous thyroxine and other similar compounds.

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